molecular formula C12H15NO3S B13176288 Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate

Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate

Cat. No.: B13176288
M. Wt: 253.32 g/mol
InChI Key: CVBSGKJYZVEQJE-UHFFFAOYSA-N
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Description

Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction using thiophene-2-carboxylic acid or its derivatives.

    Oxidation: The oxo group is introduced through an oxidation reaction, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiophene group can undergo electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-(thiophen-2-yl)acetate: Similar structure but lacks the piperidine ring.

    2-(Thiophen-2-yl)piperidine: Similar structure but lacks the oxo group and ester functionality.

    Thiophene-2-carboxylic acid: Contains the thiophene group but lacks the piperidine ring and ester functionality.

Uniqueness

Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate is unique due to its combination of a piperidine ring, thiophene group, and oxo group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate is an organic compound notable for its unique structural characteristics, which include a piperidine ring, a thiophene moiety, and an ester functional group. This combination potentially enhances its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}NO3_3S, with a molecular weight of approximately 253.32 g/mol. The compound features a carbonyl group adjacent to the piperidine nitrogen, which contributes to its reactivity and potential interactions with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the reaction of thiophene derivatives with piperidine-based intermediates, followed by esterification processes to yield the final product. This method allows for high yields and purity, essential for further biological evaluations .

Anticancer Potential

Recent studies have indicated that compounds with structural similarities to this compound may exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines. In vitro assays have demonstrated that some analogs possess cytotoxic effects against human breast cancer (MCF-7) cells, suggesting a potential role in cancer therapy .

CompoundCell LineIC50_{50} (µM)Reference
Compound AMCF-710.5
Compound BHCT1164.36
This compoundTBDTBDTBD

The exact IC50_{50} values for this compound specifically have not been reported yet but are anticipated based on the activity of related compounds.

Preliminary research suggests that the biological activity of this compound may involve interactions with various enzymes and receptors within metabolic pathways. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. Further investigations are necessary to elucidate the specific mechanisms through which this compound exerts its effects .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Piperidine Derivatives in Cancer Therapy : A review highlighted the anticancer properties of various piperidine compounds, noting that modifications to the piperidine ring can significantly enhance cytotoxicity against tumor cells .
  • Inhibition Studies : Research involving related thiophene-containing compounds demonstrated their ability to inhibit specific cancer cell lines more effectively than established chemotherapeutic agents like doxorubicin, indicating that structural variations can lead to improved therapeutic profiles .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of certain functional groups, such as thiophene and carbonyl moieties, can enhance interaction with target proteins, leading to increased biological activity .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

methyl 2-(2-oxo-4-thiophen-2-ylpiperidin-1-yl)acetate

InChI

InChI=1S/C12H15NO3S/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3

InChI Key

CVBSGKJYZVEQJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=CS2

Origin of Product

United States

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